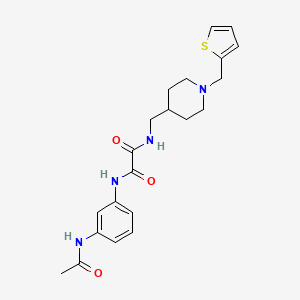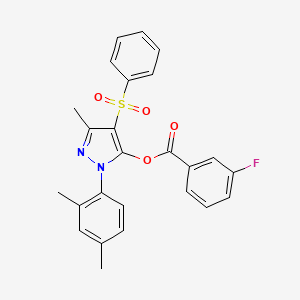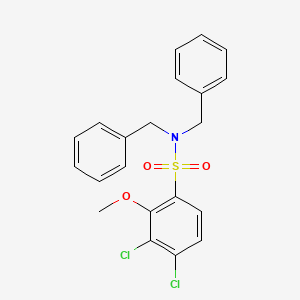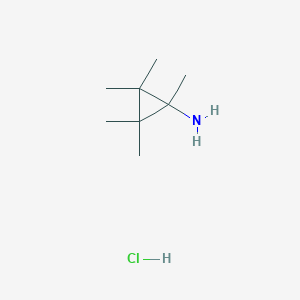
Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H26N2O4. It is related to the piperidine class of compounds, which are widely used in the artificial fibre industry, as solvents, and as intermediates for organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves reactions with various reagents. For instance, 4-Methylpiperidine can be used to synthesize bioactive compounds such as dimethyl bis (4-methylpiperidine-dithiocarbamato- S, S ′)-tin (IV), ( E )-4- (4′-methylpiperidino- N -alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of ( E )-chalcone . A reaction of β-enamino diketone with methylhydrazine provided a corresponding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1 H -pyrazol-5-yl]piperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of related compounds such as 4-Methylpiperidine has been analyzed. The empirical formula for 4-Methylpiperidine is C6H13N . The SMILES string for this compound is CC1CCNCC1 .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-Methylpiperidine have been analyzed. It has a refractive index of n20/D 1.446 (lit.), a boiling point of 124 °C (lit.), and a density of 0.838 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Research demonstrates the use of related piperidine compounds in the synthesis of oxindoles via palladium-catalyzed CH functionalization. This method, involving Buchwald's and Hartwig's methodologies, highlights the role of these compounds in medicinal chemistry synthesis, particularly as inhibitors for the serine palmitoyl transferase enzyme (Magano et al., 2014).
Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation
Alkoxycarbonylpiperidines, including those related to the query compound, have been employed as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This application demonstrates their versatility in forming carboxamides and ketocarboxamides under certain conditions, contributing to the field of organic synthesis (Takács et al., 2014).
Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems
The synthesis of thienopyridines from compounds similar to the query compound illustrates the utility of piperidine derivatives in creating complex heterocyclic systems. These compounds have potential applications in developing new materials and drugs by reacting with various nitriles and aldehydes (El-Kashef et al., 2007).
Anticancer Applications
Some piperidine derivatives have been evaluated as anticancer agents, underscoring the medicinal chemistry applications of these compounds. For example, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as potential anticancer agents, indicating the role of piperidine compounds in developing new therapies (Rehman et al., 2018).
Corrosion Inhibition
Piperidine derivatives have also been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations of these compounds provide insights into their potential as corrosion inhibitors, highlighting an application in materials science (Kaya et al., 2016).
Wirkmechanismus
While the exact mechanism of action for “Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate” is not specified in the search results, related compounds such as Piperine have shown activity against cancer, inflammation, hypertension, and asthma . Piperine has also been found to have antidepressant-like effects .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives are being utilized in different therapeutic applications and have shown several important pharmacophoric features . This suggests that “Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate” and related compounds may have potential for future research and development in the field of drug discovery.
Eigenschaften
IUPAC Name |
methyl 4-[[(4-propan-2-yloxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)24-16-6-4-15(5-7-16)17(21)19-12-14-8-10-20(11-9-14)18(22)23-3/h4-7,13-14H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDZTQQJGUBTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)
![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)


![N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2704125.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2704131.png)
![3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2704135.png)



